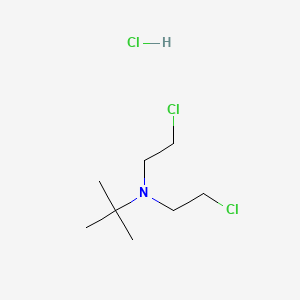

tert-Butyl-bis(2-chloroethyl)amine hydrochloride

Overview

Description

“tert-Butyl-bis(2-chloroethyl)amine hydrochloride” is a derivative of bis(2-chloroethyl)amine . It is used as a medicinal chemistry and organic synthesis intermediate . The Boc group in the structure is readily removed to obtain the active carboxyl group in the organic synthesis transformation .

Synthesis Analysis

The synthesis of “tert-Butyl-bis(2-chloroethyl)amine hydrochloride” involves the use of a bifunctional molecule 2-((2-chloroethyl)amino)ethane-1-thiol (CAET) onto a protein of interest (POI) with only one cysteine .

Molecular Structure Analysis

The molecular formula of “tert-Butyl-bis(2-chloroethyl)amine hydrochloride” is C8H18Cl3N . The molecular weight is 234.6 g/mol.

Chemical Reactions Analysis

A selective and sensitive novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .

Scientific Research Applications

1. Ligand Chemistry and Complex Formation

Tert-butyl-bis(2-chloroethyl)amine hydrochloride exhibits utility in ligand chemistry. A study by Trösch and Vahrenkamp (2001) highlights the synthesis of a ligand from bis(2-picolyl)amine, demonstrating its role in forming zinc complexes (Trösch & Vahrenkamp, 2001). Lazareva and Zelbst (2021) also synthesized a new sterically hindered bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine, illustrating its potential in creating complex molecular structures (Lazareva & Zelbst, 2021).

2. Catalytic Applications

This compound has been used in the field of catalysis. Yang et al. (2010) developed a bis-diphosphine nickel complex with tert-butyl functionalized pendant amines, proving to be a highly effective electrocatalyst for hydrogen oxidation (Yang et al., 2010). Additionally, Qian, Dawe, and Kozak (2011) explored the use of amine-bis(phenolate) complexes in catalytic alkylation of aryl Grignard reagents, offering insights into the catalytic potentials of compounds involving tert-butyl groups (Qian, Dawe, & Kozak, 2011).

3. Synthesis of Complex Compounds

Research by Xiao Cui-ping (2009) focused on the synthesis of bis(2-chloroethyl)amine hydrochloride, indicating the compound's role in the creation of chemically complex and economically viable processes (Xiao Cui-ping, 2009). The work by Pollock and Cole (2014) on the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine showcases the compound's utility in the synthesis of novel chemical structures (Pollock & Cole, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N,N-bis(2-chloroethyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N.ClH/c1-8(2,3)11(6-4-9)7-5-10;/h4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXAZLFLCKSEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCCl)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982017 | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl-bis(2-chloroethyl)amine hydrochloride | |

CAS RN |

64037-57-6 | |

| Record name | t-Butylamine, N,N-bis(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)